

The Pharmacology of ONO-TR-772: A Technical Guide

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Compound of Interest

Compound Name: ONO-TR-772

Cat. No.: B15587138

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Introduction

ONO-TR-772 is a potent, selective, and central nervous system (CNS) penetrant small molecule inhibitor of the two-pore domain potassium (K2P) channels, specifically targeting TREK-1 (KCNK2) and TREK-2 (KCNK10).^{[1][2][3][4]} Developed as a valuable in vivo tool compound, **ONO-TR-772** has demonstrated pro-cognitive efficacy in preclinical models, suggesting its potential for investigating the therapeutic relevance of TREK channel inhibition in cognitive disorders.^{[1][2][3][5]} This technical guide provides an in-depth overview of the pharmacology of **ONO-TR-772**, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

Core Pharmacology and Mechanism of Action

ONO-TR-772 exerts its pharmacological effects through the direct inhibition of TREK-1 and TREK-2 channels.^{[2][6]} These channels are members of the "leak" potassium channel family and play a crucial role in setting the resting membrane potential and regulating neuronal excitability.^{[7][8]} By inhibiting TREK-1 and TREK-2, **ONO-TR-772** reduces potassium efflux, leading to membrane depolarization and increased neuronal excitability. This modulation of neuronal activity is believed to be the underlying mechanism for its observed pro-cognitive effects.^[7] Genetic deletion of TREK-1 has been shown to increase neuronal excitability and alter synaptic plasticity, supporting the rationale for TREK-1 inhibition as a strategy to enhance cognitive function.^{[7][8]}

Quantitative Pharmacological Data

The pharmacological profile of **ONO-TR-772** has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity of ONO-TR-772

Target	Assay	Parameter	Value	Reference
Human TREK-1	Manual Patch Clamp	IC50	15 nM	[1] [2] [3] [4]
Human TREK-2	Electrophysiology	-	Equipotent to TREK-1	[2] [6]
Other K2P Channels (TASK-1, TASK-2, TASK-3, TRESK, TRAAK, TWIK-2)	Electrophysiology	IC50	>10 μ M	[2] [3] [6]

Table 2: Ancillary Pharmacology of ONO-TR-772 (at 10 μ M)

Target	Assay Type	% Inhibition	Ki	Reference
Adenosine A3 Receptor	Radioligand Binding	84%	0.48 μ M	[2]
Calcium Channel, L-type (Benzothiazepine site)	Radioligand Binding	56%	2.6 μ M	[2]
Calcium Channel, L-type (Dihydropyridine site)	Radioligand Binding	76%	0.54 μ M	[2]
Sodium Channel, Site 2	Radioligand Binding	84%	0.65 μ M	[2]
Kir2.2	Electrophysiology	52%	-	[2]

Table 3: Pharmacokinetic and In Vivo Efficacy of ONO-TR-772

Parameter	Species	Value	Reference
CNS Penetration (Kp)	Rat	0.98	[2][3][4]
Plasma Protein Binding	Rat	>99.7%	[2]
In Vivo Efficacy (MK-801-induced cognitive impairment)	Mouse	10 mg/kg (MED, IP)	[2][3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standardized protocols and may have been adapted for the specific studies.

Thallium Flux Assay for TREK-1 Inhibition

This high-throughput screening assay is used to functionally measure the inhibition of TREK-1 channels.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Principle: TREK-1 channels are permeable to thallium (Tl⁺) ions. A Tl⁺-sensitive fluorescent dye is loaded into cells expressing TREK-1. Upon channel opening, Tl⁺ enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors of the channel will block Tl⁺ influx and thus reduce the fluorescent signal.[\[10\]](#)[\[12\]](#)

Protocol:

- **Cell Plating:** Plate HEK293 cells stably expressing human TREK-1 in 384-well microplates and incubate overnight.
- **Dye Loading:** Remove the culture medium and add a loading buffer containing a Tl⁺-sensitive dye (e.g., FluxOR™) and a detergent to facilitate dye entry (e.g., Pluronic F-127). Incubate for 60-90 minutes at room temperature.
- **Compound Addition:** Wash the cells with a physiological buffer. Add **ONO-TR-772** at various concentrations and incubate for a predetermined period.
- **Stimulation and Detection:** Use a fluorescence imaging plate reader (e.g., FLIPR) to measure the baseline fluorescence. Add a stimulus buffer containing Tl⁺ to activate the channels.
- **Data Analysis:** Record the fluorescence intensity over time. The rate of fluorescence increase is proportional to the channel activity. Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Manual Patch-Clamp Electrophysiology

This "gold-standard" technique is used to directly measure the ion flow through TREK-1 channels and determine the inhibitory potency of **ONO-TR-772** with high precision.[\[13\]](#)[\[14\]](#)[\[15\]](#)
[\[16\]](#)

Principle: A glass micropipette with a small tip diameter is used to form a high-resistance "giga-seal" with the membrane of a single cell expressing the ion channel of interest. This allows for

the electrical isolation of a patch of the membrane and the measurement of the ionic currents flowing through the channels in that patch.

Protocol:

- **Cell Preparation:** Use a cell line stably expressing human TREK-1.
- **Pipette Preparation:** Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution. The internal solution typically contains a high concentration of potassium to mimic the intracellular environment.
- **Seal Formation:** Approach a cell with the micropipette and apply gentle suction to form a giga-seal.
- **Whole-Cell Configuration:** Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
- **Voltage Clamp and Recording:** Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply voltage steps to elicit TREK-1 currents.
- **Compound Application:** Perfuse the cell with an external solution containing **ONO-TR-772** at various concentrations.
- **Data Analysis:** Measure the current amplitude before and after compound application to determine the percentage of inhibition. Calculate the IC₅₀ value from the concentration-response curve.

MK-801 Challenged Novel Object Recognition (NOR) Task

This in vivo behavioral assay is used to assess the pro-cognitive effects of **ONO-TR-772** in a mouse model of cognitive impairment.^{[3][5][6]}

Principle: Rodents have a natural tendency to explore novel objects more than familiar ones. This preference is dependent on recognition memory. The NMDA receptor antagonist MK-801 induces a state of cognitive deficit, impairing the animal's ability to remember the familiar

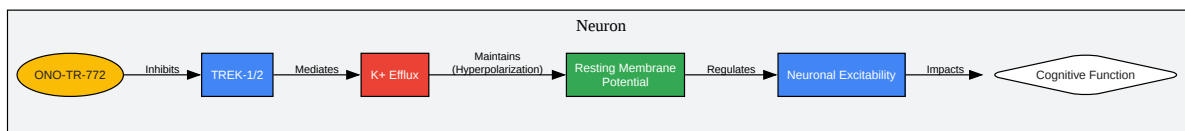
object. A pro-cognitive compound will reverse this deficit, and the animal will spend more time exploring the novel object.^{[5][17]}

Protocol:

- Habituation: Individually house male CD-1 mice and habituate them to the testing arena (an open-field box) for a set period on consecutive days leading up to the test.
- Drug Administration: Administer **ONO-TR-772** (e.g., at doses of 3, 10, and 30 mg/kg) or vehicle via intraperitoneal (IP) injection. After a predetermined time (e.g., 3.5 hours), administer MK-801 (or saline for control groups) to induce cognitive impairment.
- Training Phase (T1): After the drug absorption period (e.g., 90 minutes post-MK-801), place the mouse in the arena with two identical objects and allow it to explore for a set duration (e.g., 10 minutes).
- Retention Interval: Return the mouse to its home cage for a specific retention interval.
- Testing Phase (T2): Place the mouse back in the arena, where one of the original objects has been replaced with a novel object. Record the time spent exploring each object for a set duration.
- Data Analysis: Calculate a discrimination index (DI), typically as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Statistical analysis is used to compare the DI between treatment groups.

Visualizations

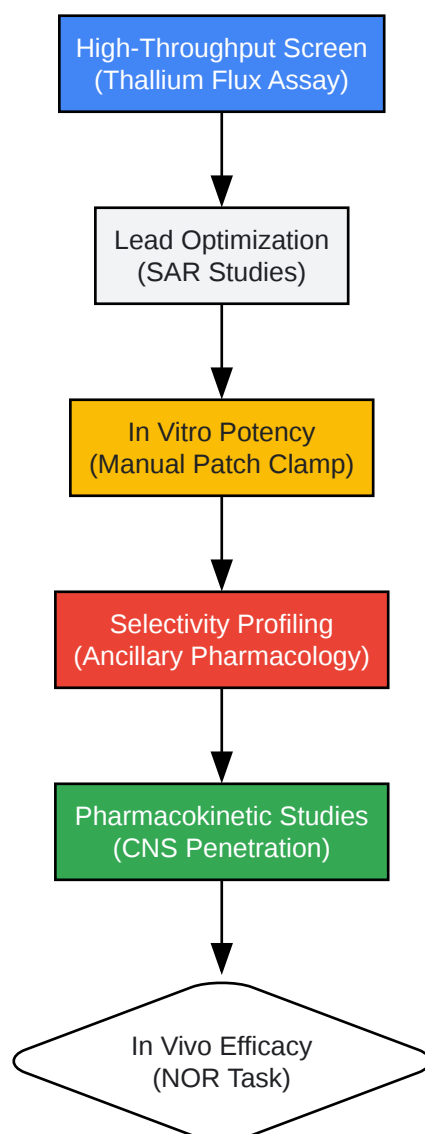
Signaling Pathway of TREK-1/2 Inhibition by ONO-TR-772



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Caption: **ONO-TR-772** inhibits TREK-1/2, leading to increased neuronal excitability.

Experimental Workflow for ONO-TR-772 Preclinical Evaluation



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Caption: Preclinical development workflow for **ONO-TR-772**.

Conclusion

ONO-TR-772 is a well-characterized dual inhibitor of TREK-1 and TREK-2 potassium channels. Its high potency, selectivity, and ability to penetrate the CNS, coupled with demonstrated efficacy in a preclinical model of cognitive impairment, establish it as a critical research tool. The data and protocols presented in this guide provide a comprehensive foundation for scientists and researchers in the field of drug discovery and neuroscience to understand and

further investigate the pharmacology of **ONO-TR-772** and the therapeutic potential of TREK channel inhibition.

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